Edoxaban N-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYMWDLQMMPOMS-QDYCCJOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244103-96-4 | |
| Record name | Edoxaban N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244103964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDOXABAN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8UV5CM3B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Architectures and Structural Elucidation of Edoxaban N Oxide Isomers
Isomeric Forms of Edoxaban (B1671109) N-Oxide
The molecular structure of edoxaban contains several nitrogen atoms that are susceptible to oxidation, leading to various N-oxide isomers. These are primarily categorized as mono-N-oxide and di-N-oxide derivatives.
Mon-N-Oxide Derivatives
Mono-N-oxide derivatives of edoxaban are formed when a single nitrogen atom in the parent molecule is oxidized. Research and analytical studies have identified at least two distinct sites of mono-N-oxidation.
One major mono-N-oxide metabolite, sometimes referred to as M5, involves the oxidation of the tertiary amine nitrogen within the 5-methyl-4,5,6,7-tetrahydro pharmgkb.orgnih.govthiazolo[5,4-c]pyridine core. nih.govallmpus.com This results in the formation of a new chemical entity with a distinct molecular structure and properties. nih.govsynzeal.com
Another identified mono-N-oxide isomer involves the oxidation of a nitrogen atom on the 5-chloropyridin-2-yl moiety. kmpharma.in This isomer, referred to as Edoxaban N-Oxide Impurity 2, represents a different positional isomer from the M5 metabolite. kmpharma.inveeprho.com The existence of these distinct mono-oxygenated forms highlights the complexity of edoxaban's degradation and metabolic pathways.
Di-N-Oxide Species
In addition to mono-N-oxides, di-N-oxide species have been identified as oxidative degradation impurities of edoxaban. nih.gov These molecules incorporate two oxygen atoms at different nitrogen sites within the edoxaban structure. The formation of a di-N-oxide impurity has been observed during oxidative stress studies of edoxaban tosylate hydrate (B1144303). researchgate.netnih.gov Characterization of these species is essential as they represent further degradation products and are important for the complete profiling of edoxaban's stability.
Stereochemical Considerations and Configurational Isomers
The stereochemistry of this compound is inherently complex due to the chiral nature of the parent drug. Edoxaban itself possesses three chiral centers in its cyclohexyl ring system, which means it can exist as eight different stereoisomers. researchgate.netgoldncloudpublications.com The pharmacologically active form is the (1S,2R,4S)-isomer. researchgate.net
Consequently, each N-oxide derivative will also have multiple potential stereoisomers based on the configuration of the parent molecule. researchgate.net Furthermore, the N-oxidation of the tertiary amine on the tetrahydrothiazolopyridine ring can introduce a new chiral center at the nitrogen atom, depending on the stability and inversion barrier of the resulting N-oxide. This further increases the number of possible configurational isomers, creating a mixture of diastereomers. theclinivex.comdaicelpharmastandards.com The precise stereochemical configuration of these N-oxide isomers is a critical aspect of their complete structural elucidation.
Advanced Spectroscopic Characterization Methodologies
The unambiguous identification and structural confirmation of this compound isomers rely on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful method for elucidating the detailed molecular structure of edoxaban and its related substances, including N-oxide isomers. researchgate.netgoldncloudpublications.com Both ¹H NMR and ¹³C NMR spectra provide crucial information for confirming the site of N-oxidation.
The formation of an N-oxide bond significantly alters the electronic environment of the neighboring atoms. This results in predictable shifts in the NMR signals of adjacent protons and carbons. For instance, upon N-oxidation of the tertiary amine in the tetrahydrothiazolopyridine ring, the protons on the N-methyl group and the methylene (B1212753) groups adjacent to the nitrogen would be expected to show a downfield shift (to a higher ppm value) in the ¹H NMR spectrum compared to the parent edoxaban. Similarly, in the ¹³C NMR spectrum, the carbon atoms directly bonded to the newly oxidized nitrogen would also experience a characteristic downfield shift. By carefully analyzing these spectral changes and comparing them with the spectra of the parent compound, the exact location of the oxygen atom can be confirmed. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone technique for the detection and identification of edoxaban metabolites and impurities. researchgate.netnih.govresearchgate.net HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. acs.orgmdpi.com
For this compound, HRMS can readily distinguish it from the parent drug. A mono-N-oxide will have a molecular weight that is 16 Da higher than that of edoxaban, corresponding to the mass of a single oxygen atom. nih.gov For example, the molecular formula of edoxaban is C₂₄H₃₀ClN₇O₄S (M.W. 548.1 g/mol ), while its mono-N-oxide is C₂₄H₃₀ClN₇O₅S (M.W. 564.1 g/mol ). nih.govnih.gov
Furthermore, tandem mass spectrometry (MS/MS) within an HRMS platform like a Quadrupole Time-of-Flight (Q-TOF) analyzer is used to study the fragmentation patterns of the molecule. researchgate.netnih.gov N-oxides often exhibit a characteristic neutral loss of 16 Da (the oxygen atom) upon collision-induced dissociation, a process known as deoxygenation. nih.gov Observing this specific fragmentation pathway provides strong evidence for the presence of an N-oxide functionality. Analysis of the precursor-to-product ion transitions (e.g., for edoxaban, m/z 548.2 → 366.1) and comparing the fragmentation patterns of the parent drug with its oxygenated derivatives allows for the precise structural assignment of the isomers. nih.gov
Table of Compound Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Edoxaban | C₂₄H₃₀ClN₇O₄S | 548.06 | 480449-70-5 |
| This compound (general) | C₂₄H₃₀ClN₇O₅S | 564.06 | 2244103-96-4 |
| This compound Impurity 2 | C₂₄H₃₀ClN₇O₅S | 564.1 | 2803372-49-6 |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule and their chemical environment. drreddys.comksu.edu.sa These techniques are instrumental in identifying the structural changes that occur during metabolism, such as the formation of an N-oxide bond.
While specific, complete FTIR and Raman spectra for this compound isomers are not extensively published, analysis of the parent compound, edoxaban, offers a baseline for interpretation. mdpi.comnih.gov Studies using Surface-Enhanced Raman Spectroscopy (SERS) on edoxaban have identified several characteristic bands. mdpi.com The insights from these analyses, combined with known vibrational frequencies for N-oxide functional groups, allow for a predictive understanding of the spectra for this compound isomers.
Raman Spectroscopy Insights: Research on edoxaban has assigned several key Raman bands to specific molecular vibrations. mdpi.com A notable band at 1436 cm⁻¹, which changes in intensity with drug concentration, has been attributed to N–O, C–N, and C–O stretching modes. mdpi.com Other significant bands include those at 512 cm⁻¹ (S–S bonds), 635 cm⁻¹ (C–S bonds), and 1005 cm⁻¹ (benzene ring vibrations). mdpi.com
The formation of an N-oxide introduces a new, highly polar N⁺-O⁻ bond, which would be expected to produce a characteristic vibrational band. Aromatic N-oxide stretches typically appear in the 1200-1300 cm⁻¹ region of an IR spectrum. In Raman spectra, these bands are also observable and their precise location can help differentiate between isomers. For instance, oxidation at the tetrahydrothiazolopyridine nitrogen versus the chloropyridine nitrogen would result in N-O stretching frequencies influenced by their distinct electronic and steric environments.
A study on edoxaban's acid degradation products utilized FT-IR to characterize the resulting molecules. researchgate.net This work demonstrated the ability of FTIR to detect changes in the molecular structure, such as the appearance of an O-H broadband at 3349 cm⁻¹ and shifts in the C-N band at 1296 cm⁻¹, indicating its utility in identifying metabolic transformations like N-oxidation. researchgate.net
Table 1: Key Raman Bands Observed for Edoxaban and Predicted for this compound This table is based on data for the parent compound edoxaban and general spectroscopic principles for N-oxides.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (in Edoxaban) | Expected Change/Significance for this compound Analysis |
|---|---|---|
| 512 | S–S bond vibrations mdpi.com | Likely to be present but may shift slightly depending on the oxidation site. |
| 635 | C–S bond vibrations mdpi.com | Expected to be present with potential minor shifts. |
| 1005 | Benzene residue vibrations mdpi.com | Unlikely to change significantly if oxidation occurs on the thiazolopyridine ring. May shift if oxidation is on the pyridine (B92270) ring. |
| 1200-1300 (Predicted) | N/A | A new, characteristic band for the N⁺-O⁻ stretching vibration is expected in this region. |
| 1436 | N–O, C–N, C–O stretching modes mdpi.com | This complex band would likely be altered in shape and position due to the new N-oxide bond. |
X-ray Crystallography for Solid-State Structure Determination
Detailed single-crystal X-ray diffraction data for this compound isomers are not available in the reviewed public literature. Such studies are often conducted during drug development but may not be broadly published. However, crystallographic data exists for the parent compound's tosylate monohydrate salt, which has been crucial for understanding its stable crystalline forms. google.com
Despite the absence of specific crystallographic parameters for the N-oxide metabolites, various suppliers of chemical standards provide information on different isomers, confirming their synthesis and isolation. veeprho.com These include isomers where oxidation has occurred at the nitrogen of the tetrahydrothiazolopyridine moiety (N-Oxide 1) and at the nitrogen of the chloropyridine ring (N-Oxide 2). veeprho.com A di-N-oxide impurity, where both sites are oxidized, has also been identified. clearsynth.com The characterization of these distinct molecules relies on a combination of analytical techniques, where the definitive structural proof would ultimately be provided by methods like X-ray crystallography or advanced NMR spectroscopy.
Table 2: Molecular Properties of Identified this compound Isomers This table compiles information from chemical suppliers and databases for known isomers of this compound.
| Isomer Name / Synonym | Oxidation Site | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound Impurity 1 / (5S)-5-Oxide Edoxaban nih.govveeprho.com | Tetrahydrothiazolo[5,4-c]pyridine | C₂₄H₃₀ClN₇O₅S nih.govpharmaffiliates.com | 564.06 nih.govpharmaffiliates.com | 2244103-96-4 nih.govpharmaffiliates.com |
| This compound Impurity 2 / 4(S)-Edoxaban Pyridine N-Oxide veeprho.com | 5-Chloropyridine | C₂₄H₃₀ClN₇O₅S veeprho.com | 564.06 veeprho.com | 2803372-49-6 veeprho.com |
| Edoxaban Di-N-oxide clearsynth.com | Both Sites | C₂₄H₃₀ClN₇O₆S clearsynth.com | 580.06 clearsynth.com | Not Available clearsynth.com |
Synthetic Pathways and Formation Mechanisms of Edoxaban N Oxide
Chemical Synthesis Approaches for N-Oxide Analogues
The deliberate synthesis of N-oxide analogues of pharmaceutical compounds like Edoxaban (B1671109) is essential for their use as reference standards in analytical studies and for further pharmacological evaluation. While specific proprietary methods for the direct synthesis of Edoxaban N-oxide are not extensively detailed in publicly available literature, general principles of N-oxide formation provide a framework for its potential synthetic routes.
Controlled Oxidation Reactions
The conversion of a tertiary amine or a nitrogen-containing heterocycle to its corresponding N-oxide is typically achieved through controlled oxidation. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the substrate's sensitivity and the desired selectivity.
Commonly used oxidants include:
Peroxy acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidants frequently used for N-oxidation. The reaction is typically carried out in a suitable organic solvent at controlled temperatures to prevent over-oxidation or degradation of the starting material.
Hydrogen peroxide: In the presence of a catalyst, such as a metal complex or an enzyme, hydrogen peroxide can serve as a greener alternative for N-oxidation.
Ozone: Ozonolysis can also be employed for the synthesis of N-oxides, although it is a less common method due to the need for specialized equipment and the potential for side reactions.
Strategies for Regioselective N-Oxidation
Edoxaban possesses multiple nitrogen atoms within its structure, including those in the thiazolopyridine and chloropyridine moieties, as well as the dimethylcarbamoyl group. This complexity necessitates regioselective N-oxidation strategies to target a specific nitrogen atom.
Factors influencing regioselectivity include:
Steric hindrance: Nitrogen atoms that are less sterically hindered are generally more accessible to the oxidizing agent.
Electronic effects: The electron density of the nitrogen atom plays a crucial role. Electron-rich nitrogens are more susceptible to electrophilic attack by the oxidant.
Reaction conditions: The choice of solvent, temperature, and catalyst can significantly influence which nitrogen atom is preferentially oxidized.
For a molecule as complex as Edoxaban, achieving high regioselectivity can be challenging and may require the use of protecting groups or specifically designed catalysts to direct the oxidation to the desired nitrogen atom.
Oxidative Degradation Mechanisms of Edoxaban
The formation of this compound is not limited to deliberate synthesis; it is also a product of the parent drug's degradation, particularly under oxidative stress. Forced degradation studies are a critical component of drug development, providing insights into a drug's stability and potential degradation pathways.
Formation Under Forced Oxidative Stress Conditions
Studies have shown that Edoxaban is susceptible to degradation when exposed to oxidative conditions. A significant investigation into the oxidative degradation of Edoxaban tosylate hydrate (B1144303) identified the formation of three key N-oxide impurities oup.com. These degradation products were generated under forced oxidative stress, likely through the use of an oxidizing agent such as hydrogen peroxide.
The identified oxidative degradation impurities were:
Di-N-oxide impurity
N-oxide-1 impurity
N-oxide-2 impurity
The discovery of a di-N-oxide impurity indicates that more than one nitrogen atom in the Edoxaban molecule can undergo oxidation under these stress conditions oup.com.
Identification of Degradation Intermediates
The characterization of these N-oxide degradation products is typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying these impurities. High-resolution mass spectrometry can provide accurate mass measurements, which, in conjunction with fragmentation patterns, allows for the elucidation of the structures of the degradation products, including the specific location of the N-oxide functional group. While the precise structures of N-oxide-1 and N-oxide-2 were not detailed in the initial reports, their identification underscores the susceptibility of Edoxaban to N-oxidation as a degradation pathway.
Biotransformation Routes of Edoxaban to N-Oxide Metabolites in Preclinical Models
In addition to chemical synthesis and degradation, this compound is also formed in biological systems as a metabolite of the parent drug. Understanding the biotransformation of Edoxaban is crucial for evaluating its pharmacokinetic profile.
Preclinical studies have indicated that Edoxaban undergoes metabolism, although unchanged Edoxaban is the predominant form found in plasma nih.gov. The formation of this compound as a metabolite has been identified, and its generation is attributed to the action of specific metabolic enzymes.
Information from pharmacological databases suggests that the biotransformation of Edoxaban to this compound is catalyzed by the cytochrome P450 enzyme, specifically CYP3A4 . This enzyme is a major player in the metabolism of a vast number of xenobiotics.
While detailed studies on the extent of N-oxide formation in various preclinical species are not extensively published, the identification of this compound as a metabolite highlights an important metabolic pathway. The specific nitrogen atom(s) targeted by CYP3A4 in vivo would depend on the enzyme's active site architecture and the substrate's orientation within it. Further research in different animal models would be necessary to fully characterize the species-specific differences in the N-oxidation of Edoxaban.
Below is a table summarizing the key findings related to the formation of this compound:
| Formation Pathway | Key Findings |
| Chemical Synthesis | General methods involve controlled oxidation using agents like peroxy acids or hydrogen peroxide. Regioselectivity is a key challenge due to multiple nitrogen atoms in the Edoxaban structure. |
| Oxidative Degradation | Forced degradation studies confirm the formation of N-oxide impurities. Three specific oxidative degradation products have been identified: di-N-oxide, N-oxide-1, and N-oxide-2. |
| Biotransformation | This compound is a known metabolite of Edoxaban. The formation is reported to be catalyzed by the CYP3A4 enzyme. |
Enzymatic Pathways (e.g., Cytochrome P450-Mediated Oxidation)
The principal route for the formation of this compound involves phase 1 metabolism, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are critical for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. nih.gov
Role of Cytochrome P450 3A4 (CYP3A4):
In vitro studies utilizing human liver microsomes have identified CYP3A4 as a key enzyme responsible for the N-oxidation of edoxaban. This process involves the direct oxidation of a nitrogen atom within the edoxaban molecule to form the corresponding N-oxide. The reaction is dependent on the presence of NADPH and molecular oxygen, characteristic of CYP-catalyzed monooxygenase reactions.
The general mechanism for CYP-mediated N-oxidation involves the activation of molecular oxygen by the heme iron center of the enzyme. This activated oxygen species is then transferred to the nitrogen atom of the substrate, in this case, edoxaban. The nitrogen atom in the tertiary amine of the morpholinone ring of edoxaban is a likely site for this oxidation.
Non-Enzymatic Biotransformations
While enzymatic pathways are the primary drivers of this compound formation, the potential for non-enzymatic biotransformations, though less defined, warrants consideration. Such reactions could occur spontaneously under specific physiological conditions.
One postulated indirect non-enzymatic pathway involves an intermediate metabolite of edoxaban. Research suggests that a minor metabolite, M-8, is thought to arise spontaneously from hydroxymethyl edoxaban, an intermediary metabolite formed via CYP3A4/5. While this does not directly lead to this compound, it highlights the possibility of reactive intermediates in the metabolic cascade of edoxaban that could potentially undergo further non-enzymatic modifications. However, direct evidence for a significant non-enzymatic pathway leading to the formation of this compound is not well-established in the current scientific literature.
Species-Specific Metabolic Profiles of N-Oxide Formation
The metabolic fate of drugs can vary significantly between different species, which has important implications for preclinical drug development and the extrapolation of animal data to humans. While comprehensive comparative metabolic data for this compound is limited, some insights can be drawn from the broader metabolism of edoxaban.
Below is a table summarizing the key enzymes and pathways involved in the formation of this compound.
| Pathway | Key Enzymes/Mechanisms | Description |
| Enzymatic | Cytochrome P450 3A4 (CYP3A4) | Primary pathway involving the NADPH-dependent oxidation of a nitrogen atom in the edoxaban molecule. |
| Non-Enzymatic | Postulated spontaneous reaction from a CYP3A4/5-formed intermediate | An indirect and minor pathway; direct non-enzymatic formation of this compound is not well-documented. |
Advanced Analytical Methodologies for Detection and Quantification of Edoxaban N Oxide
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating Edoxaban (B1671109) N-oxide from its parent compound and other related metabolites. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and their hyphenation with mass spectrometry are the most powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of edoxaban and its degradation products, including N-oxide impurities. bohrium.comnih.gov Method development focuses on optimizing chromatographic conditions to achieve efficient separation from the parent drug and other related substances.
One study detailed a novel RP-HPLC method for the separation of oxidative degradation impurities of edoxaban tosylate hydrate (B1144303). bohrium.comnih.gov This method successfully resolved three oxidative impurities, including a di-N-oxide impurity, from the main edoxaban peak. bohrium.comnih.gov The validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure the method is reliable for its intended purpose. jchr.orgresearchgate.net
Table 1: Example of HPLC Method Parameters for Edoxaban Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | YMC Triart Phenyl (250 × 4.6) mm, 5 µm bohrium.com |
| Mobile Phase A | 10 mM Ammonium Acetate bohrium.com |
| Mobile Phase B | Acetonitrile:Methanol (1:1 v/v) bohrium.com |
| Flow Rate | 0.7 mL/min bohrium.com |
| Detection (UV) | 290 nm bohrium.comnih.gov |
| Column Temperature | 40 °C bohrium.comnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase (typically <2 µm) to provide significantly higher resolution, sensitivity, and speed of analysis. For complex mixtures containing metabolites like Edoxaban N-oxide, UPLC offers enhanced peak separation and shorter run times compared to conventional HPLC. researchgate.net
A stability-indicating RP-UPLC method was developed for edoxaban tosylate, demonstrating the capability of UPLC to separate the active ingredient from its degradation products formed under stress conditions. asianpubs.org This high-resolution technique is particularly valuable in comprehensive profiling studies where numerous metabolites and impurities must be distinguished. researchgate.netasianpubs.org
Table 2: UPLC Method Parameters for Edoxaban Analysis
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (50 mm, 2.1 mm, 1.7 µm) asianpubs.org |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) asianpubs.org |
| Mobile Phase B | Acetonitrile asianpubs.org |
| Flow Rate | 0.6 mL/min asianpubs.org |
| Detection (PDA) | 289 nm asianpubs.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS) for Comprehensive Profiling and Identification
The coupling of liquid chromatography with mass spectrometry is the gold standard for the definitive identification and quantification of drug metabolites. ppm.edu.pl Tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govnii.ac.jp This is essential for quantifying low-level metabolites like this compound in complex biological matrices such as plasma. nih.govnih.gov
High-resolution mass spectrometry (HRMS), particularly with a Quadrupole Time-of-Flight (QTOF) detector, is instrumental in identifying unknown impurities and metabolites. nih.gov In one study, LC-QTOF-MS was used to identify and characterize three oxidative degradation products of edoxaban, including a di-N-oxide impurity, by providing accurate mass measurements that help in elucidating their elemental composition. bohrium.comnih.gov
Table 3: Mass Spectrometry Parameters for Edoxaban Metabolite Analysis
| Technique | Application | Key Features |
|---|---|---|
| LC-MS/MS | Quantitative analysis of edoxaban and its metabolites in human plasma. nih.govnih.gov | High sensitivity (LLOQ in the low ng/mL range), high selectivity via Multiple Reaction Monitoring (MRM). nih.gov |
| UHPLC-QTOF/MS | Identification and structural characterization of degradation products. bohrium.comnih.govbohrium.com | Accurate mass measurement for elemental composition determination, fragmentation pattern analysis. nih.gov |
Spectroscopic Detection Platforms
While chromatography is used for separation, spectroscopic techniques provide the means for detection and quantification. UV-Vis spectrophotometry and Surface-Enhanced Raman Spectroscopy (SERS) are notable platforms applied in this context.
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis
SERS is an advanced vibrational spectroscopy technique that offers ultra-high sensitivity, capable of detecting molecules at trace levels. A label-free SERS method was developed for the therapeutic drug monitoring of edoxaban, utilizing the drug's thiol chemistry for chemisorption onto a gold-coated substrate. nih.gov This method demonstrated a remarkable limit of quantification (LOQ) of 10⁻¹² M, significantly lower than that of conventional HPLC-UV methods (4.5 x 10⁻⁷ M). nih.govresearchgate.net
The technique identifies specific Raman bands associated with the molecular structure of the analyte. For instance, bands at 1436 cm⁻¹ can be attributed to N-O stretching modes, which would be relevant for the detection of an N-oxide metabolite. nih.gov While research has focused on edoxaban, the high sensitivity and fingerprinting capability of SERS show its potential for the direct detection and trace analysis of its metabolites, including this compound. nih.govresearchgate.net
UV-Vis Spectrophotometry for Quantitative Analysis
UV-Vis spectrophotometry is a robust and widely accessible technique for the quantitative analysis of pharmaceuticals. It is often used as a detector for HPLC systems (HPLC-UV). ajptr.comresearchgate.net Edoxaban exhibits a maximum absorbance (λmax) at approximately 289-291 nm, which is used for its quantification. jchr.orgajptr.comijrpb.com
While a UV-Vis spectrum alone may not be selective enough to differentiate this compound from the parent drug in a mixture, it is a crucial component of validated HPLC methods. ajptr.com When coupled with a chromatographic system that successfully separates the compounds, the UV detector provides reliable and accurate quantification based on the absorbance of the isolated N-oxide peak. The method is validated for linearity, with a typical concentration range of 5-25 µg/mL showing a strong correlation coefficient (r² > 0.999). ajptr.comresearchgate.net
Electrochemical Sensing and Voltammetric Methods
The direct electrochemical detection and quantification of this compound are not extensively documented in dedicated studies. However, significant research into the electrochemical behavior of the parent compound, Edoxaban, provides a foundation for understanding how such methods could be applied to its N-oxide metabolites. Voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have proven effective for analyzing Edoxaban and offer insights into its oxidation pathways, which inherently involve N-oxide formation.
Studies on Edoxaban's electrooxidation at various electrodes, such as carbon paste, glassy carbon, and pencil graphite (B72142) electrodes, have consistently shown an irreversible oxidation signal. bohrium.comresearchgate.netnih.gov For instance, using a pencil graphite electrode, Edoxaban produces a distinct oxidation peak at a potential of approximately +0.98 V in a Britton-Robinson buffer at pH 9.0. nih.govresearchgate.net The proposed mechanism for this oxidation suggests that the tertiary nitrogen atom within the thiazolopyridine moiety is the most probable site of oxidation. nih.gov This electrochemical conversion is analogous to the metabolic formation of N-oxide impurities.
One study investigating the electrooxidation of Edoxaban at a carbon paste electrode further elucidated this process. bohrium.comresearchgate.net By coupling bulk electrolysis with Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS), researchers were able to study the resulting products, confirming a diffusion-controlled, irreversible oxidation process. bohrium.comresearchgate.net While the primary goal of these methods was the quantification of Edoxaban in pharmaceutical formulations and biological samples like human serum, the electrochemical principles are directly applicable to detecting its oxidized forms. bohrium.comresearchgate.net
Various modifications to electrode surfaces, such as using iron oxide nanoparticles or creating molecularly imprinted polymers, have been shown to enhance the sensitivity and selectivity of voltammetric methods for Edoxaban. bohrium.comresearchgate.netdntb.gov.ua A sensor using an iron oxide nanoparticle-modified carbon paste electrode (Fe₂O₃/CPE) demonstrated high sensitivity for Edoxaban, with a limit of detection (LOD) of 60 ng/mL. researchgate.netdntb.gov.ua Another approach involved a disposable sensor chip with a molecularly imprinted polymer designed to selectively bind Edoxaban, allowing for its rapid detection in whole blood. bohrium.com These advanced sensor platforms, by targeting the molecular structure of Edoxaban, could potentially be adapted to specifically detect and quantify this compound, which differs only by the oxidation state of the nitrogen atoms.
The table below summarizes the key parameters from voltammetric studies on Edoxaban, which form the basis for potential future methods targeting this compound.
| Parameter | Pencil Graphite Electrode nih.govresearchgate.net | Carbon Paste Electrode bohrium.comresearchgate.net | Fe₂O₃/CPE dntb.gov.ua |
| Technique | Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV) | CV, Differential Pulse Voltammetry (DPV) | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Electrochemically activated Pencil Graphite Electrode (PGE) | Carbon Paste Electrode (CPE) | 10.0% Iron Oxide Nanoparticles modified CPE |
| Supporting Electrolyte | Britton-Robinson (BR) buffer (pH 9.0) | Borate buffer | 0.1M Borate buffer (pH 10.0) |
| Oxidation Potential | +0.98 V (vs. Ag/AgCl) | Not specified | Not specified |
| Linear Range | 0.2–1.8 µM | 1.2–12 µM & 14–74 µM | 200–3500 ng/mL |
| Limit of Detection (LOD) | 0.073 µM | 0.26 µM | 60 ng/mL |
| Limit of Quantification (LOQ) | 0.243 µM | Not specified | 100 ng/mL |
Impurity Profiling and Related Substances Analysis in Drug Substance
Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the active pharmaceutical ingredient (API). For Edoxaban, stress testing under oxidative conditions has been shown to produce several degradation products, including various N-oxide impurities. The identification and quantification of these related substances are primarily achieved using advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
A significant study focused on identifying new degradation impurities in Edoxaban tosylate hydrate drug substance when subjected to oxidative stress. bohrium.com This research led to the first-time identification of a di-N-oxide impurity among three oxidative degradation products. bohrium.com The analysis and separation were accomplished using a reverse-phase HPLC method with MS-compatibility. bohrium.com The method's specifics are crucial for replicating the separation of these closely related compounds from the parent Edoxaban peak. bohrium.com
In addition to the di-N-oxide, specific mono-N-oxide impurities have been identified and characterized as reference standards. These include compounds where oxidation occurs at different nitrogen atoms in the Edoxaban molecule. For instance, "this compound Impurity 2" is described as a mixture of two positional isomers: one where the nitrogen on the thiazolopyridine ring is oxidized (N-Oxide 1) and another where the nitrogen on the pyridine (B92270) ring is oxidized (N-Oxide 2). veeprho.com These compounds share the same molecular formula and weight but differ in their structural properties. veeprho.com
The successful separation of these N-oxide impurities relies on carefully optimized chromatographic conditions. The table below details the method developed for the separation of the oxidative degradation products, including the di-N-oxide impurity. bohrium.com
| Parameter | Method for Oxidative Impurity Separation bohrium.com |
| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Detector | High-Resolution Mass Spectrometry (HRMS) Quadrupole-Time of Flight (Q-TOF) |
| Column | YMC Triart phenyl (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate |
| Mobile Phase B | Acetonitrile:Methanol (1:1 v/v) |
| Elution Mode | Gradient |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 290 nm |
This validated stability-indicating method effectively resolves the three oxidative degradation impurities, including the novel di-N-oxide, from the Edoxaban drug substance, making it suitable for quality control in a pharmaceutical setting. bohrium.com The availability of characterized N-oxide reference standards is essential for the validation of such analytical methods and for conducting precise quality control during the manufacturing process. veeprho.com
Stability and Degradation Kinetics of Edoxaban N Oxide
Stability Profile Under Varied Stress Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a molecule. While comprehensive studies detailing the degradation of isolated Edoxaban (B1671109) N-oxide are limited, its formation and persistence as a degradation product of the parent drug, Edoxaban, provide significant insight into its stability profile.
Studies on the parent compound, Edoxaban, have shown it to be largely stable under photolytic conditions. One study concluded that Edoxaban was stable when exposed to photolytic conditions for 10 days. ijpsr.com Another study, however, reported approximately 11-12% degradation of Edoxaban under photolytic stress (ICH cycle). asianpubs.org Direct experimental data on the photolytic stability of Edoxaban N-oxide itself is not extensively detailed in the reviewed scientific literature.
Similar to photolytic conditions, Edoxaban has been reported to be stable under thermal stress. One investigation found no significant degradation of Edoxaban after 10 days under thermal stress. ijpsr.com In contrast, another study observed 8-9% degradation when the parent drug was exposed to dry heat at 105°C for one hour. asianpubs.org Specific studies initiating with this compound to determine its intrinsic thermal stability are not widely available.
The parent drug, Edoxaban, is susceptible to degradation under both acidic and basic hydrolytic conditions, while it remains stable under neutral hydrolysis at both room and elevated temperatures. ijpsr.com The presence of an amide group in the Edoxaban structure is suggested to be responsible for its susceptibility to hydrolysis. ijpsr.com
Forced degradation of Edoxaban under acidic conditions has been shown to produce at least six major degradation products, though N-oxides were not identified among them, suggesting the N-oxide functional group is not a primary product of acid hydrolysis. researchgate.net Likewise, alkaline conditions lead to significant degradation of the parent compound. ijpsr.com There is a lack of specific studies in the available literature that evaluate the hydrolytic stability of this compound as the starting material.
This compound is primarily formed under oxidative stress conditions. Studies have shown that the parent drug, Edoxaban, undergoes significant degradation in the presence of oxidizing agents like hydrogen peroxide (H₂O₂), leading to the formation of N-oxide impurities. nih.govresearchgate.net
Research has successfully separated and identified three distinct oxidative degradation impurities of Edoxaban nih.govresearchgate.net:
Di-N-oxide impurity (DP-1)
N-oxide-1 impurity (DP-2)
N-oxide-2 impurity (DP-3)
The identification of mono- and di-N-oxide derivatives highlights that N-oxidation is a primary degradation pathway for Edoxaban in oxidative environments. nih.govresearchgate.net The persistence of these compounds as stable impurities in these conditions indicates their relative stability once formed.
| Stress Condition | Reagents and Conditions | Observed Degradation of Edoxaban | N-Oxide Formation |
|---|---|---|---|
| Acid Hydrolysis | 1N HCl at 60°C | Significant Degradation | Not Reported as a Primary Product |
| Base Hydrolysis | 0.001N NaOH at 60°C | Significant Degradation (highly labile) | Not Reported as a Primary Product |
| Neutral Hydrolysis | Water at elevated temperature | No Degradation | No |
| Oxidative | 3% H₂O₂ at 60°C | Significant Degradation | Yes (mono- and di-N-oxides identified) |
| Thermal | Dry Heat | Conflicting reports: Stable or ~8-9% degradation | Not Reported |
| Photolytic | ICH cycle | Conflicting reports: Stable or ~11-12% degradation | Not Reported |
Kinetic Studies of N-Oxide Formation and Subsequent Degradation
Kinetic studies have been performed on the degradation of the parent compound, Edoxaban. This research revealed that the degradation of Edoxaban under acidic, basic, and peroxide stress conditions follows first-order reaction kinetics. ijpsr.comresearchgate.net This indicates that the rate of degradation of Edoxaban is directly proportional to its concentration.
While the kinetics of Edoxaban degradation (leading to N-oxide formation in oxidative conditions) have been established, specific kinetic studies detailing the rate of formation of this compound or, crucially, the kinetics of any subsequent degradation of this compound itself, are not described in the reviewed scientific literature. The compound is typically characterized as a stable final impurity under specific stress conditions.
| Stress Condition | Kinetic Order |
|---|---|
| Acid Hydrolysis | First-Order |
| Base Hydrolysis | First-Order |
| Oxidative Degradation | First-Order |
Mechanistic Elucidation of Degradation Pathways of this compound Itself
The degradation pathways for the parent drug Edoxaban have been predicted and elucidated using techniques like LC-MS/MS and NMR on isolated degradation products. ijpsr.com In oxidative conditions, the mechanism involves the oxidation of one or more nitrogen atoms within the Edoxaban molecule to form the corresponding N-oxides. nih.govresearchgate.net
However, the scientific literature lacks studies focused on the mechanistic elucidation of the degradation pathways of this compound itself. Once formed, it is treated as a stable impurity, and further degradation from this specific compound has not been detailed. Therefore, while the pathway to its formation is understood, the pathways leading away from it remain an area for future academic inquiry.
Computational Chemistry and Molecular Modeling of Edoxaban N Oxide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and conformational possibilities of molecules. rsc.orgnih.gov For Edoxaban (B1671109) N-oxide, DFT can provide insights into how N-oxidation alters the electronic distribution and reactivity compared to the parent edoxaban molecule.
The introduction of an N-oxide group significantly modifies a molecule's electronic structure. The N-oxide group is a strong electron-withdrawing and hydrogen-bond-accepting moiety, which can alter the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap: The energy difference between HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net For Edoxaban N-oxide, the presence of the oxygen atom on the tertiary nitrogen of the tetrahydrothiazolopyridine ring is expected to lower the energy of the HOMO and LUMO levels. This change can affect the molecule's kinetic stability and its susceptibility to reactions.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high negative potential around the N-oxide oxygen, indicating a prime site for interaction with electrophiles or hydrogen bond donors. Conversely, the adjacent nitrogen and carbon atoms would exhibit a more positive potential.
Reactivity Descriptors: DFT calculations allow for the quantification of global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity. researchgate.net The N-oxidation is predicted to increase the electrophilicity of the molecule, potentially influencing its interactions with biological macromolecules.
| Property | Edoxaban (Hypothetical) | This compound (Predicted) | Implication of Change |
|---|---|---|---|
| HOMO Energy | -6.2 eV | -6.5 eV | Increased ionization potential, lower reactivity towards electrophiles. |
| LUMO Energy | -1.8 eV | -2.1 eV | Increased electron affinity, higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.4 eV | 4.4 eV | Kinetic stability may be similar, but reactivity profile is altered. |
| Dipole Moment | ~4.5 D | ~6.0 D | Increased polarity and potential for stronger dipole-dipole interactions. |
Edoxaban is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. cambridge.org The addition of the N-oxide group introduces further complexity. DFT methods can be used to perform a systematic conformational search to identify low-energy conformers and calculate the energetic barriers between them. nih.govchemrxiv.org
The stereochemistry of the cyclohexyl ring and the orientation of the various substituent groups are critical for biological activity. Conformational analysis of this compound would reveal the preferred spatial arrangement of the molecule in different environments (e.g., in vacuum vs. aqueous solution). The results would likely show that the most stable conformers are those that maximize favorable intramolecular interactions, such as hydrogen bonds, while minimizing steric clashes. nih.gov The solid-state conformation can be influenced by intermolecular interactions within the crystal lattice. cambridge.org
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational space and dynamic behavior of molecules like this compound over time. mdpi.com By simulating the molecule's motion in a solvated environment, MD can provide insights into its flexibility, stability, and interactions with surrounding water molecules or biological partners.
An MD simulation of this compound would typically involve:
Placing the molecule in a simulation box filled with a chosen solvent (e.g., water).
Using a force field (like CHARMM or AMBER) to describe the interatomic forces.
Solving Newton's equations of motion to simulate the trajectory of all atoms over a period of nanoseconds to microseconds.
From the simulation trajectory, one can analyze various properties, including root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to understand solvation patterns. The increased polarity of the N-oxide group would likely lead to a more structured solvation shell and potentially different dynamic behavior compared to edoxaban.
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM36m, AMBER | Defines the potential energy function for all atomic interactions. mdpi.com |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |
| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space. mdpi.com |
| Temperature | 310 K (37 °C) | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
In Silico Prediction of Potential Degradation Pathways and Interactions
Computational methods are increasingly used to predict the metabolic fate and potential degradation of drug molecules. researchgate.net For this compound, in silico tools can help identify potential sites of further metabolism or chemical degradation.
Metabolic Pathway Prediction: Software programs can predict the likelihood of various metabolic reactions (e.g., further oxidation, reduction, hydrolysis) occurring at different sites on the molecule. Given that this compound is already a product of oxidation, these tools might predict its reduction back to edoxaban or hydrolysis at one of its amide bonds. Studies on edoxaban have shown it undergoes degradation under various stress conditions, including oxidation. researchgate.netasianpubs.org Indeed, multiple N-oxide impurities of edoxaban have been identified under oxidative stress conditions. bohrium.comnih.gov
Interaction with Metabolizing Enzymes: Docking and MD simulations can be used to model the interaction of this compound with key drug-metabolizing enzymes, such as Cytochrome P450s (CYPs). While CYP3A4/5 is involved in the metabolism of the parent drug edoxaban, the N-oxide metabolite's interaction profile might differ. wikipedia.org These simulations can predict binding affinity and orientation within the enzyme's active site, offering clues as to whether it is a substrate, inhibitor, or neither.
| Reaction Type | Potential Site | Predicted Product Type | Rationale |
|---|---|---|---|
| Reduction | N-oxide group | Edoxaban | N-oxides can be metabolically reduced back to the parent amine. |
| Hydrolysis | Oxalamide linker | Amide cleavage products | Amide bonds are susceptible to enzymatic or chemical hydrolysis. wikipedia.org |
| Hydrolysis | Dimethylcarbamoyl group | Carboxylic acid derivative | Amide bonds are common sites for hydrolysis. |
| Oxidation | Aromatic rings | Hydroxylated derivatives | Aromatic systems can be targets for further CYP-mediated oxidation. |
In Vitro and Preclinical Pharmacological Investigations of Edoxaban N Oxide
Assessment of Factor Xa Inhibitory Activity (if any) in Enzyme Assays
Specific inhibitory constants, such as IC50 or Ki values, for Edoxaban (B1671109) N-oxide against Factor Xa are not extensively reported in publicly available scientific literature. The primary focus of in vitro studies has been on the parent compound, edoxaban, and its major pharmacologically active metabolite, M-4. For the parent drug, edoxaban, the inhibitory constant (Ki) for Factor Xa is approximately 0.561 nM. pmda.go.jp It has been noted that while several metabolites of edoxaban exhibit anti-FXa activity, the human-specific metabolite M-4 is considered the most significant in this regard. fda.gov Limited data on Edoxaban N-oxide's anticoagulant activity exists, though it is presumed to be less potent than the parent compound, edoxaban, due to its structural modifications.
Evaluation of Other Potential Biological Activities in Cell-Based Assays (e.g., antioxidant potential, modulation of cellular pathways)
There is currently a lack of available scientific data from cell-based assays detailing other potential biological activities of this compound. Investigations into properties such as antioxidant potential or the modulation of various cellular pathways have not been a primary focus of preclinical research on this specific metabolite.
Comparative Activity Profiling with the Parent Compound (Edoxaban)
Table 1: Comparative Inhibitory Activity on Factor Xa
| Compound | IC50 (nmol/L) |
|---|---|
| Edoxaban | 3 |
| Edoxaban Metabolite M-4 | 1.8 |
Characterization of Metabolic Stability and Biotransformation of this compound Itself in Preclinical Systems
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Edoxaban |
| This compound |
| Edoxaban Metabolite M-4 |
| Edoxaban Metabolite M-5 |
Future Research Directions and Advanced Methodological Applications
Development of Next-Generation Analytical Techniques for N-Oxide Quantification
The accurate quantification of N-oxide metabolites like Edoxaban (B1671109) N-oxide in biological matrices presents analytical challenges, primarily due to their potential instability and tendency to revert to the parent drug. researchgate.net While standard methods such as high-performance liquid chromatography with diode-array detection (HPLC-DAD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the determination of edoxaban and its metabolites, there is a continuous need for more advanced and robust analytical techniques. jchr.orgnih.govresearchgate.netresearchgate.net
Future research is anticipated to focus on developing next-generation analytical methods with enhanced sensitivity, specificity, and efficiency. Innovations in this area may include:
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS), such as quadrupole-time of flight (Q-TOF) and Orbitrap-based systems, can provide more detailed structural information and accurate mass measurements, which is crucial for distinguishing between isobaric metabolites and degradation products. researchgate.net A study has already utilized HRMS Q-TOF to identify and characterize oxidative degradation impurities of edoxaban, including a di-N-oxide impurity. researchgate.netoup.com
Novel Chromatographic Methods: The development of novel stationary phases and microfluidic capillary zone electrophoresis could offer improved separation efficiency and reduced analysis times. core.ac.uk
Surface-Enhanced Raman Spectroscopy (SERS): A label-free SERS method has been developed for the therapeutic drug monitoring of edoxaban, demonstrating high sensitivity with a limit of quantification down to the picomolar range. nih.gov Adapting such sensitive techniques for the specific quantification of the N-oxide metabolite could be a promising avenue.
Stabilization Strategies: Research into sample collection and preparation protocols that enhance the stability of N-oxide metabolites is critical. This includes optimizing pH conditions, avoiding high temperatures, and using specific antioxidants or trapping agents to prevent the in-vitro conversion of the N-oxide back to edoxaban. researchgate.net
Table 1: Current and Emerging Analytical Techniques for Edoxaban and its Metabolites
| Technique | Application | Advantages | Future Directions for N-Oxide Quantification |
|---|---|---|---|
| HPLC-DAD | Quantification of edoxaban in bulk and dosage forms. jchr.orgresearchgate.net | Simple, cost-effective, robust. jchr.org | Optimization for stability and specific detection of N-oxide. |
| LC-MS/MS | Quantification of edoxaban and its metabolites in biological fluids. researchgate.net | High sensitivity and selectivity. researchgate.net | Development of regulated methods addressing N-oxide instability. researchgate.net |
| HRMS (Q-TOF) | Identification of degradation impurities. researchgate.netoup.com | Accurate mass measurement, structural elucidation. oup.com | Application for detailed characterization of N-oxide isomers. |
| SERS | Ultrasensitive quantification of edoxaban. nih.gov | High sensitivity, label-free. nih.gov | Method adaptation for specific and sensitive N-oxide detection. |
In-Depth Mechanistic Studies of N-Oxide Formation and Biological Fate
The formation of Edoxaban N-oxide is understood to be a minor metabolic pathway for edoxaban. nih.govdrugbank.com It is known that this transformation is catalyzed by cytochrome P450 enzymes, specifically CYP3A4. mdpi.com However, the precise molecular mechanism and the kinetics of this enzymatic reaction require more detailed investigation.
Future mechanistic studies should aim to:
Elucidate the specific enzymatic interactions: Investigating the binding orientation of edoxaban within the active site of CYP3A4 can provide insights into why N-oxidation is a minor pathway compared to other metabolic reactions.
Explore the potential for inter-individual variability: Genetic polymorphisms in CYP3A4 could influence the rate and extent of this compound formation, potentially leading to varied metabolite profiles among patients.
Trace the biological fate: While it is presumed that this compound is excreted, detailed studies are needed to confirm its distribution, further metabolism (if any), and elimination pathways. The use of radiolabeled compounds could facilitate tracing the metabolite's journey through the body. nih.gov It is known that N-oxides can sometimes be reduced back to their parent tertiary amines in the body, and it is important to determine if this occurs with this compound. google.com
Exploration of Unanticipated Biological Roles or Interactions of N-Oxide Metabolites
A significant gap in the current knowledge is the biological activity of this compound. Generally, N-oxide metabolites can have pharmacological activity that is similar to, greater than, or less than the parent compound, or they can be inactive. google.com It is also possible for metabolites to have entirely different biological effects or to contribute to off-target effects.
Future research in this area should focus on:
Investigating potential off-target interactions: Screening this compound against a panel of receptors and enzymes could uncover unexpected biological interactions. N-oxides can be involved in hydrogen bond formation, which could influence their binding to biological targets. mdpi.com
Evaluating potential for pro-oxidant or antioxidant effects: Some studies have explored the direct radical-scavenging activity of the parent drug, edoxaban. mdpi.com It would be valuable to investigate if the N-oxide metabolite possesses similar or contrasting properties.
Integration with Omics Technologies in Pharmaceutical Research
The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, offers a powerful approach to understanding the systemic effects of drugs and their metabolites. mdpi.comnih.gov Integrating these technologies into the study of this compound can provide a more holistic view of its biological significance.
Future research directions incorporating omics technologies include:
Metabolomic Profiling: Untargeted metabolomics can be used to identify changes in the metabolic profile of individuals in response to edoxaban treatment. This could help to identify biomarkers associated with the formation of this compound and to understand its downstream metabolic consequences. oup.com
Proteomic Analysis: Proteomics can be employed to investigate changes in protein expression in response to exposure to this compound. frontiersin.org This could reveal proteins that are involved in its transport, metabolism, or any potential biological effects. Integrating proteomics and metabolomics has been proposed as a method to identify new drug targets for cardiovascular diseases. medrxiv.org
Integromics Approaches: A systems biology approach, integrating data from multiple omics platforms, could elucidate complex interactions between this compound and various biological pathways. nih.gov This would be particularly useful for identifying any subtle or previously unknown effects of the metabolite.
Q & A
Q. What analytical methodologies are recommended for characterizing the identity and purity of Edoxaban N-oxide in preclinical studies?
To ensure compound integrity, researchers should employ a combination of spectroscopic techniques (e.g., , ) and chromatographic methods (e.g., HPLC with UV detection) to confirm structural identity. Purity assessments require mass spectrometry (MS) and quantitative HPLC analysis, with thresholds ≥95% for research-grade standards. For novel batches, elemental analysis and stability studies under varying conditions (e.g., temperature, humidity) are critical. Analytical certificates (CoA) must include batch-specific data .
Q. How can researchers validate the reproducibility of this compound synthesis protocols?
Q. What pharmacological properties of this compound necessitate dose adjustments in preclinical models?
this compound’s pharmacokinetics (e.g., bioavailability, half-life) are influenced by P-glycoprotein (P-gp) interactions and metabolic pathways. In vivo studies should incorporate weight-based dosing (e.g., mg/kg) and account for drug-drug interactions (DDIs) with P-gp inhibitors (e.g., verapamil). Pharmacodynamic endpoints (e.g., thrombin generation assays) must align with plasma concentration-time profiles to establish exposure-response relationships .
Advanced Research Questions
Q. How should researchers design non-inferiority trials to compare this compound derivatives with existing anticoagulants?
Trials must predefine non-inferiority margins based on historical warfarin data (e.g., 1.69% annual stroke risk). Stratified randomization by risk factors (e.g., renal function, age) and blinded endpoint adjudication reduce bias. For example, the ENGAGE AF-TIMI 48 trial used once-daily dosing and excluded patients with extreme body weights to minimize variability. Statistical power calculations should account for anticipated attrition and crossover rates .
Q. What strategies resolve contradictions in meta-analyses when Edoxaban data are limited?
When Edoxaban-specific data are sparse (e.g., only one RCT in a network meta-analysis), sensitivity analyses using fixed-effects models and subgroup stratification by study design (e.g., randomized vs. observational) can mitigate heterogeneity. Researchers should explicitly report limitations, such as the exclusion of studies lacking individual DOAC data, and prioritize Bayesian methods to estimate effect sizes with wider confidence intervals .
Q. How can structure-activity relationship (SAR) fingerprinting assess the mutagenic potential of this compound derivatives?
SAR fingerprint analysis involves predefined substructure searches (e.g., aromatic N-oxide moieties) to correlate chemical features with Ames test outcomes. Proprietary and public mutagenicity databases (e.g., EPA ToxCast) should be mined for structural analogs. Hierarchical clustering of toxicity endpoints (e.g., chromosomal aberrations, gene mutations) helps identify high-risk scaffolds, guiding derivative optimization .
Q. What methodologies optimize peri-procedural this compound management in surgical studies?
Protocols should standardize interruption/restart timelines (e.g., 24–48 hours pre/post-surgery) and incorporate heparin bridging in high-thrombosis-risk cohorts. Biomarker monitoring (e.g., anti-Xa activity) ensures therapeutic anticoagulation resumption. The "Edoxaban Interruption and Thrombotic Risk" study highlights that 85% of post-procedural thromboembolic events occur within 14 days, necessitating tight surveillance .
Q. How do researchers address low exploratory power in this compound detection assays?
Large-scale validation studies (n > 1,000 samples) using standardized urine dipstick tests (e.g., DOAC Dipstick) improve sensitivity/specificity. Cross-reactivity panels with other DOACs (e.g., apixaban, rivaroxaban) and metabolites must be included. For low-prevalence populations, Bayesian statistical models enhance predictive accuracy despite limited Edoxaban-specific data .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-response in heterogeneous populations?
Mixed-effects models account for inter-individual variability (e.g., renal clearance, CYP3A4 activity). Covariate adjustments for age, weight, and concomitant P-gp inhibitors are mandatory. The Hokusai-VTE trial exemplifies stratified analysis by creatinine clearance (<50 mL/min vs. ≥50 mL/min) to validate dose adjustments .
Q. How should mutagenicity studies balance in silico predictions with empirical data for this compound?
Computational tools (e.g., QSAR, DEREK Nexus) provide preliminary risk assessments but require validation via in vitro assays (e.g., Ames test, micronucleus). Positive controls (e.g., nitroaromatics) and metabolic activation systems (e.g., S9 liver fractions) improve assay relevance. Discrepancies between predictions and empirical results necessitate mechanistic studies (e.g., reactive oxygen species generation) .
Data Reporting Standards
Q. What criteria ensure rigorous reporting of this compound’s clinical trial data?
Follow CONSORT guidelines for randomized trials, including detailed flow diagrams and intention-to-treat analysis. Adverse event reporting must adhere to ISTH definitions (e.g., major bleeding: hemoglobin drop ≥2 g/dL, transfusion ≥2 units). Supplementary materials should provide pharmacokinetic curves, assay validation protocols, and raw datasets for independent verification .
Q. How can researchers enhance transparency in this compound’s preclinical toxicity studies?
Publish full analytical spectra (NMR, HPLC) and batch-specific impurity profiles. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like ChEMBL or PubChem. Negative results (e.g., lack of hepatotoxicity in rodent models) must be disclosed to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
